(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

Catalog No.
S13946811
CAS No.
M.F
C30H30N12O3
M. Wt
606.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,...

Product Name

(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

IUPAC Name

(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

Molecular Formula

C30H30N12O3

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C30H30N12O3/c1-4-45-30-27(42-36-21-11-7-19(8-12-21)26-17(3)14-24(44)39-41-26)28(32)33-29(34-30)22(15-31)37-35-20-9-5-18(6-10-20)25-16(2)13-23(43)38-40-25/h5-12,16-17,35H,4,13-14H2,1-3H3,(H,38,43)(H,39,44)(H2,32,33,34)/b37-22+,42-36?/t16-,17-/m1/s1

InChI Key

KVKNYIOTKLQRSP-HPPHFFIJSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)CC3C)N)C(=NNC4=CC=C(C=C4)C5=NNC(=O)CC5C)C#N

Isomeric SMILES

CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)C[C@H]3C)N)/C(=N/NC4=CC=C(C=C4)C5=NNC(=O)C[C@H]5C)/C#N

The compound (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide is a complex organic molecule characterized by multiple functional groups and a unique structure that may confer specific biological activities. Its intricate composition includes an ethoxy group, amino groups, and a pyrimidine backbone, indicating potential interactions in biological systems.

Due to its functional groups:

  • Nucleophilic Substitution: The presence of the cyanide group allows for nucleophilic attack, potentially leading to substitution reactions.
  • Reduction Reactions: The ketone functionalities in the pyridazin moiety can be reduced to alcohols under appropriate conditions.
  • Amination Reactions: The amino group can participate in further amination reactions, expanding the compound's derivatives.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antitumor Activity: Many pyrimidine derivatives are known for their anticancer properties, potentially making this compound a candidate for further investigation.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against a range of pathogens.
  • Enzyme Inhibition: The structural features suggest potential interaction with specific enzymes, possibly inhibiting their activity.

The synthesis of this compound likely involves multi-step organic synthesis techniques, which may include:

  • Condensation Reactions: Combining various precursors to form the core structure.
  • Functional Group Modifications: Introducing ethoxy and amino groups through alkylation or acylation methods.
  • Cyclization Processes: Forming the pyrimidine ring through cyclization of appropriate precursors.

The applications of this compound could span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may be explored as a lead compound in drug development.
  • Agricultural Chemistry: If antimicrobial properties are confirmed, it could be utilized in developing agricultural fungicides or bactericides.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials or polymers.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how well the compound is absorbed by cells can inform its bioavailability and efficacy.
  • Metabolic Pathway Analysis: Identifying metabolic pathways can help predict the compound's behavior in vivo and its potential side effects.

Several compounds share structural similarities with (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Ethoxy-4-(1-methyl-7-oxo...)Pyrazolopyrimidine backboneAntitumor
4-Amino-N-(2-hydroxyethyl)anilineSimple aniline derivativeAntimicrobial
6-Methylpyrimidine derivativesMethylated pyrimidine ringsEnzyme inhibition

This comparison highlights the uniqueness of the target compound through its specific arrangement of functional groups and complex structure, which may lead to distinct biological activities not observed in simpler analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

606.25638287 g/mol

Monoisotopic Mass

606.25638287 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

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